2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Molecular Formula: C₂₄H₂₁BrN₂O₂S₂ CAS Number: 497240-79-6 Structure: This compound features a benzothieno[2,3-d]pyrimidin-4(3H)-one core fused with a tetrahydrobenzene ring. Key substituents include:
- A 3-ethyl group at position 3.
- A 2-(4-bromophenyl)-2-oxoethylsulfanyl moiety at position 2.
Potential Applications: Pyrimidine derivatives, including thieno-pyrimidinones, are widely studied for their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties . The bromophenyl group may enhance binding affinity to biological targets due to its electron-withdrawing nature and steric bulk .
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S2/c1-2-23-19(25)17-14-5-3-4-6-16(14)27-18(17)22-20(23)26-11-15(24)12-7-9-13(21)10-8-12/h7-10H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJAGJDXPGCOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Br)SC4=C2CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
BPOET has shown promising results in antimicrobial studies. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. In a study involving a library of compounds, BPOET was identified for its ability to resuscitate persister cells in bacteria, which are often resistant to conventional treatments. This property suggests its potential use in combating antibiotic resistance .
Anticancer Activities
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that BPOET may induce apoptosis in cancer cells through specific molecular pathways. Its mechanism of action appears to involve interaction with cellular targets that regulate cell growth and survival .
Pharmacological Research
Lead Compound for Drug Development
BPOET serves as a lead compound in the development of new therapeutic agents. Its unique structure allows for modifications that can enhance its efficacy and reduce toxicity. Researchers are exploring derivatives of BPOET to optimize its pharmacological profile for various diseases .
Potential Neuroprotective Effects
There is emerging evidence that BPOET may possess neuroprotective effects. Studies have suggested that it could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
Chemical Synthesis and Industrial Applications
Synthetic Versatility
BPOET can be synthesized through various chemical reactions, including S-alkylation and oxidation processes. Its synthesis involves multiple steps that can be optimized for large-scale production using automated reactors . The compound's ability to undergo further chemical modifications makes it a valuable building block in organic synthesis.
Material Science Applications
Due to its specific functional groups, BPOET may find applications in developing new materials with tailored properties. Its incorporation into polymer matrices or as part of composite materials could enhance mechanical or thermal properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius may improve hydrophobic interactions in enzyme binding pockets compared to chlorine .
- Fluorophenyl : Fluorine’s electronegativity enhances metabolic stability and bioavailability, making it favorable for drug design .
- Methoxyphenyl : The methoxy group increases water solubility, which is critical for oral bioavailability .
Role of the Sulfanyl Linker: The sulfanyl (-S-) group in all analogs facilitates covalent or non-covalent interactions with cysteine residues in target proteins, a common feature in kinase inhibitors .
Crystallographic Data: Single-crystal X-ray studies of related compounds (e.g., 2-(4-bromophenoxy)-3-isopropyl analogs) reveal planar pyrimidinone cores with dihedral angles <5° between fused rings, suggesting structural rigidity conducive to target binding .
Synthetic Routes :
- Most analogs are synthesized via Claisen-Schmidt condensation or Michael addition , with yields ranging from 60–85% .
Biological Activity
The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one , often referred to as BPOET, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
BPOET is characterized by a complex structure featuring a bromophenyl group and a thieno-pyrimidine moiety. The molecular formula is , and its structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Bromophenyl Group | Affects biological activity through interaction with cellular targets. |
| Thieno-Pyrimidine Moiety | Contributes to the compound's pharmacological properties. |
| Sulfur Atom | Plays a role in the compound's reactivity and interaction with biological systems. |
Synthesis
The synthesis of BPOET typically involves multi-step organic reactions that include the introduction of sulfur-containing groups and the formation of the tetrahydrobenzothieno structure. The synthetic pathways may vary but generally include:
- Formation of Sulfur Linkage : Utilizing thiol chemistry to introduce the sulfanyl group.
- Cyclization Reactions : To create the benzothieno structure.
- Final Modifications : Achieving the desired functional groups through oxidation or reduction processes.
Biological Activity
BPOET has been studied for various biological activities which include:
Antimicrobial Activity
Research indicates that BPOET exhibits significant antimicrobial properties against a range of pathogens. For instance, studies have shown its effectiveness against:
-
Bacteria :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
-
Fungi :
- Candida albicans
- Aspergillus fumigatus
The compound's mechanism appears to involve disruption of microbial cell functions, potentially through inhibition of key metabolic pathways .
Persister Cell Resuscitation
A notable study highlighted BPOET's ability to stimulate the resuscitation of persister cells in E. coli. These cells are dormant variants that survive antibiotic treatment and can lead to chronic infections. BPOET activates ribosome function via interaction with the enzyme RluD, promoting cell recovery from dormancy .
Anticancer Potential
Emerging research suggests that BPOET may possess anticancer properties. It has been screened alongside other compounds for efficacy against cancer cell lines, showing promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
The biological activity of BPOET can be attributed to its interaction with specific molecular targets:
- Ribosome Activation : By enhancing ribosome function in persister cells, BPOET aids in their resuscitation.
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and proliferation.
- Cell Membrane Disruption : Potential effects on microbial membranes leading to increased permeability and cell death.
Case Studies
Several case studies have documented the efficacy of BPOET:
-
Antimicrobial Efficacy Study :
- Conducted on various bacterial strains.
- Results indicated a significant reduction in bacterial colony-forming units (CFUs) upon treatment with BPOET.
-
Persister Cell Dynamics :
- Investigated the role of BPOET in resuscitating dormant E. coli cells.
- Demonstrated that treatment led to increased metabolic activity and colony formation post-antibiotic exposure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
